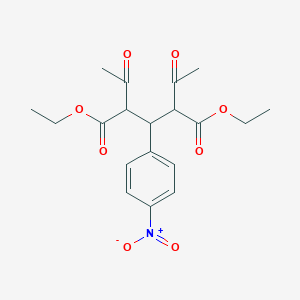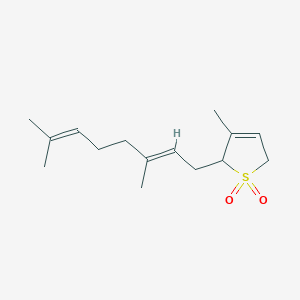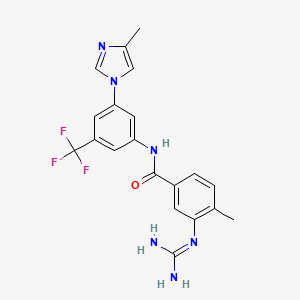
(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate is a chemical compound with the molecular formula C22H25NO4 and a molecular weight of 367.44 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group, a cyclopentylcarbamate moiety, and an acetate group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate typically involves the following steps:
Formation of the Fluorenylmethyl Carbamate: The initial step involves the reaction of 9H-fluorene with a suitable carbamoyl chloride in the presence of a base such as triethylamine. This reaction forms the fluorenylmethyl carbamate intermediate.
Cyclopentylation: The fluorenylmethyl carbamate is then reacted with cyclopentyl bromide in the presence of a base like potassium carbonate to introduce the cyclopentyl group.
Acetylation: Finally, the cyclopentylcarbamate derivative is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbamate moiety can be reduced to form amine derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamate derivatives.
科学的研究の応用
(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. The carbamate moiety can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby modulating biochemical pathways. The acetate group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl carbamate
- Cyclopentyl carbamate
- Fluorenone derivatives
Uniqueness
(9H-Fluoren-9-yl)methyl cyclopentylcarbamate acetate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the fluorenyl group enhances its ability to interact with nucleic acids, while the cyclopentylcarbamate moiety provides stability and specificity in enzyme inhibition. The acetate group further improves its pharmacokinetic properties, making it a versatile compound in various research applications.
特性
分子式 |
C22H25NO4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
acetic acid;9H-fluoren-9-ylmethyl N-cyclopentylcarbamate |
InChI |
InChI=1S/C20H21NO2.C2H4O2/c22-20(21-14-7-1-2-8-14)23-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19;1-2(3)4/h3-6,9-12,14,19H,1-2,7-8,13H2,(H,21,22);1H3,(H,3,4) |
InChIキー |
QALVGHYFZSYXNH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



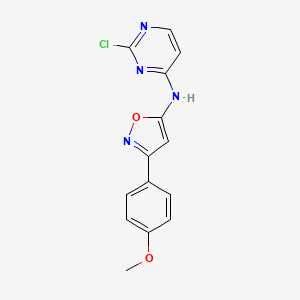
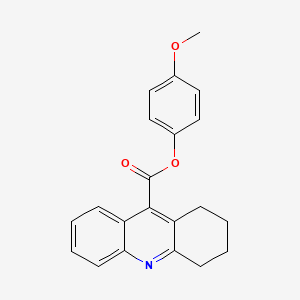

![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)

![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
